Thietane 1-oxide
Description
Synthesis Analysis
The synthesis of thietane 1-oxide and its derivatives has been approached through various methods. One strategy involves the stereoselective functionalization of thietane 1-oxide to obtain mono and doubly functionalized thietanes using organometallic intermediates that react with electrophiles, leaving the four-membered ring intact (Carroccia et al., 2014). Another method described is the regio- and stereoselective synthesis of sulfur-bearing four-membered heterocycles, which demonstrates the feasibility of stereoselective functionalization at the C2, C4 positions of thietane, preserving the ring structure (Degennaro et al., 2015).
Molecular Structure Analysis
NMR studies have provided detailed insights into the molecular structure of thietane 1-oxide. It exists preferentially in a puckered conformation with the oxygen atom in an equatorial position, exhibiting a puckering angle of approximately 38°. This conformation is discussed in relation to the structural behavior of other four-membered ring compounds (Fronza et al., 1979).
Chemical Reactions and Properties
Thietane 1-oxide undergoes various chemical reactions, including ring expansions and functionalizations, which have been harnessed for synthesizing a wide array of sulfurated heterocycles. The stereoselective and regioselective manipulation of thietane 1-oxide highlights its versatility as a synthetic intermediate (Carroccia et al., 2014); (Degennaro et al., 2015).
Physical Properties Analysis
The physical properties of thietane 1-oxide, such as its preferred conformational state, have been extensively studied through NMR spectroscopy. These studies reveal the compound's structural preferences and provide a basis for understanding its reactivity and physical behavior (Fronza et al., 1979).
Chemical Properties Analysis
Thietane 1-oxide's chemical properties, including its reactivity towards electrophiles and nucleophiles, have been exploited in synthetic chemistry to develop methods for the synthesis of functionalized derivatives. These properties underpin the compound's utility in organic synthesis and the design of novel molecules (Carroccia et al., 2014); (Degennaro et al., 2015).
Safety And Hazards
In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . In case of ingestion, rinse mouth with water and do not induce vomiting . If inhaled, move the victim into fresh air .
properties
IUPAC Name |
thietane 1-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c4-5-2-1-3-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINSRDSEEGBTJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157099 | |
Record name | Thietane, 1-oxide (9CI) | |
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Molecular Weight |
90.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 31.5 deg C; [ChemIDplus] | |
Record name | 1,3-Propanesulfone | |
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Product Name |
Thietane 1-oxide | |
CAS RN |
13153-11-2 | |
Record name | Trimethylene sulfoxide | |
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Record name | Thietane oxide | |
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Record name | Thietane 1-oxide | |
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Record name | Thietane, 1-oxide (9CI) | |
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Record name | 1lambda4-thietan-1-one | |
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Record name | THIETANE OXIDE | |
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